molecular formula C6H6O3 B134687 Maltol CAS No. 118-71-8

Maltol

Número de catálogo: B134687
Número CAS: 118-71-8
Peso molecular: 126.11 g/mol
Clave InChI: XPCTZQVDEJYUGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Maltol, también conocido como 3-hidroxi-2-metil-4-pirona, es un compuesto orgánico natural que se utiliza principalmente como potenciador del sabor. Se encuentra en la corteza de los alerces, las agujas de los pinos, y se produce durante el tostado de la malta y la cocción del pan. El this compound tiene un olor a caramelo y se utiliza para impartir un aroma agradable a los alimentos y las fragancias .

Mecanismo De Acción

El maltol ejerce sus efectos a través de diversos mecanismos:

Aplicaciones Científicas De Investigación

El maltol tiene una amplia gama de aplicaciones en la investigación científica:

Análisis Bioquímico

Biochemical Properties

Maltol has been shown to have a hepatoprotective effect on alcohol-induced acute oxidative damage in mice .

Cellular Effects

This compound has been found to have a protective effect against oxidative damage in liver cells . It influences cell function by reducing the activities of aspartate transaminase (AST), alanine transaminase (ALT), alkaline phosphatase (ALP), and triglyceride (TG) in the serum . It also reduces the levels of malondialdehyde (MDA), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in liver tissue .

Molecular Mechanism

It is known to exert its effects at the molecular level by interacting with various biomolecules and potentially inhibiting or activating certain enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function . It is stable and does not degrade significantly over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, it may have toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and may affect metabolic flux or metabolite levels

Transport and Distribution

It may interact with certain transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El maltol se puede sintetizar mediante diversos métodos. Un método común implica la reacción del ácido kójico con yoduro de metilo en presencia de una base. Otro método incluye la ciclización de 2-metil-3-hidroxi-4-pirona a partir de ácido 2-metil-3-hidroxi-4-pirona-5-carboxílico .

Métodos de producción industrial

En entornos industriales, el this compound a menudo se produce extrayéndolo de fuentes naturales, como la corteza de los alerces, o mediante la fermentación de la malta. El this compound extraído se purifica posteriormente mediante cristalización y otros procesos de refinación .

Análisis De Reacciones Químicas

Tipos de reacciones

El maltol experimenta diversas reacciones químicas, entre las que se incluyen:

Reactivos y condiciones comunes

Productos principales formados

Comparación Con Compuestos Similares

Compuestos similares

Singularidad del this compound

El this compound es único debido a su fuerte afinidad por la unión a metales, su alta biodisponibilidad y su bajo perfil de toxicidad. Estas propiedades lo convierten en un excelente andamio para el diseño de nuevos compuestos terapéuticos y la mejora de la biodisponibilidad de los iones metálicos .

Propiedades

IUPAC Name

3-hydroxy-2-methylpyran-4-one
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3
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InChI Key

XPCTZQVDEJYUGT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C(=O)C=CO1)O
Source PubChem
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Molecular Formula

C6H6O3
Record name MALTOL
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DSSTOX Substance ID

DTXSID0025523
Record name Maltol
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Molecular Weight

126.11 g/mol
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Physical Description

Maltol is a white crystalline powder with a fragrant caramel-butterscotch odor. pH (5% aqueous solution) 5.3. (NTP, 1992), Dry Powder; Liquid, Solid with a fragrant odor like caramel; [Merck Index] White powder; [Alfa Aesar MSDS], Solid, White crystalline powder; Caramel-butterscotch aroma
Record name MALTOL
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Record name 4H-Pyran-4-one, 3-hydroxy-2-methyl-
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Record name Maltol
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Record name Maltol
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Record name Maltol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1471/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

199 °F at 760 mmHg (Sublimes) (NTP, 1992), Sublimes at 93 °C
Record name MALTOL
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Record name Maltol
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Solubility

1 to 10 mg/mL at 72 °F (NTP, 1992), In water, 10900 mg/L at 15 °C, One gram dissolves in 82 mL water, 80 mL glycerin, 21 mL alcohol, 28 mL propylene glycol; Freely soluble in hot water, chloroform; sparingly soluble in benzene, ether, petroleum ether; soluble in alkali hydroxides giving yellow solutions, 10.9 mg/mL at 15 °C, Sparingly soluble in water, soluble in propylene glycol, Soluble (in ethanol)
Record name MALTOL
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Record name Maltol
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1471/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.000507 [mmHg], 3.26X10-4 mm Hg at 25 °C (extrapolated from reduced pressure boiling point)
Record name Maltol
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Mechanism of Action

Maltol (3-hydroxy-2-methyl-4-pyrone) produced reactive oxygen species as a complex with transition metals. Maltol/iron complex inactivated aconitase the most sensitive enzyme to oxidative stress. The inactivation of aconitase was iron-dependent, and prevented by TEMPOL, a scavenger of reactive oxygen species, suggesting that the maltol/iron-mediated generation of superoxide anion is responsible for the inactivation of aconitase. Addition of maltol effectively enhanced the ascorbate/copper-mediated formation of 8-hydroxy-2'-deoxyguanosine in DNA. Oxidation of ascorbic acid by CuSO(4) was effectively stimulated by addition of maltol, and the enhanced oxidation rate was markedly inhibited by the addition of catalase and superoxide dismutase. These results suggest that maltol can stimulate the copper reduction coupled with the oxidation of ascorbate, resulting in the production of superoxide radical which in turn converts to hydrogen peroxide and hydroxyl radical. Cytotoxic effect of maltol can be explained by its prooxidant properties: maltol/transition metal complex generates reactive oxygen species causing the inactivation of aconitase and the production of hydroxyl radical causing the formation of DNA base adduct., ... We examined the ability of maltol to induce the cytochrome P450 1a1 (Cyp1a1), an enzyme known to play an important role in the chemical activation of xenobiotics to carcinogenic derivatives. Our results showed that treatment of Hepa 1c1c7 cells with maltol significantly induced Cyp1a1 at mRNA, protein, and activity levels in a concentration-dependent manner. The RNA synthesis inhibitor, actinomycin D, completely blocked the Cyp1a1 mRNA induction by maltol, indicating a requirement of de novo RNA synthesis through transcriptional activation. In addition, maltol induced aryl hydrocarbon receptor (AhR)-dependent luciferase reporter gene expression in stably transfected H1L1.1c2 cells, suggesting an AhR-dependent mechanism. This is the first demonstration that the food flavoring agent, maltol, can directly induce Cyp1a1 gene expression in an AhR-dependent manner and represents a novel mechanism by which maltol promotes carcinogenicity and toxicity., Maltol has antioxidant properties, presumably through its ability to complex metal ions such as Fe++ and to promote the formation of reduced glutathione (GSH). Maltol at a concentration of 130 umol/L inhibited iron-mediated lipid peroxidation and increased scavenging of reactive oxygen species by enhancing the supply of NADPH required for regeneration of GSH. Maltol inhibited the formation of thiobarbituric acid-reactive substances when incubated with rat liver microsomes in the presence of Fe++ and ascorbate. Maltol at concentrations of 130-140 umol/L also effectively inhibited the inactivation of NADP-isocitrate dehydrogenase, the principal NADPH-generating enzyme, by Fe++. Maltol significantly increased the oxidation of Fe++, while dimethylpyrone had no effect. The latter results suggest that the 3-hydroxy substituent in maltol is necessary to promote Fe++ oxidation.
Record name Maltol
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Color/Form

Monoclinic prisms from chloroform, orthorhombic bypyramidal crystals + monoclinic prisms from 50% alcohol, White crystalline powder

CAS No.

118-71-8
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Melting Point

324 to 327 °F (NTP, 1992), 161.5 °C, 161 - 162 °C
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Synthesis routes and methods I

Procedure details

To a solution of 1(2-furyl)-1-ethanol (0.05 mole) in 15 ml of tetrahydrofuran and 15 ml of water at 5° C. is added 21.7 ml of 2.8 M sodium hypochlorite solution. Chlorine (0.05 mole) is added to the reaction flask via a gas inlet tube maintaining the reaction temperature below 5° C. The reaction mixture is then heated to reflux and the tetrahydrofuran removed by distillation. Heating is continued for an additional hour. The reaction mixture is cooled and maltol is isolated by the procedure described in Example 1.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 3-neck round bottom flask is charged a solution of 50 ml of water and 20 ml of tetrahydrofuran and the solution is cooled to 0° C. An addition funnel is charged with a solution of 1(2-furyl)-1-ethanol (0.89 mole) in 25 ml of tetrahydrofuran and this solution is added dropwise to the reaction flask while BrCl (0.30 mole) is added via a gas inlet tube. The rate of addition is such that all the furfuryl alcohol is added in the first 1.3-1.5 equivalents of BrCl while maintaining the temperature below 30° C. The reaction mixture is heated to reflux and the tetrahydrofuran removed by distillation. When the temperature reaches 105° C., a condensor is attached and the reaction mixture heated under reflux for about 2 hours. The reaction mixture is cooled and maltol isolated by the method of Example 1.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.89 mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.3 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-6-hydroxy-2-methyl-2H-pyran-3(6H)-one (0.0025 mole) in 20 ml of 35% phosphoric acid was refluxed for about 5 hours. Maltol (34%) was isolated by the method of Example 1.
Name
4-bromo-6-hydroxy-2-methyl-2H-pyran-3(6H)-one
Quantity
0.0025 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
34%

Synthesis routes and methods IV

Procedure details

A solution of 6-methoxy-2-methyl-2H-pyran-3(6H)-one (0.01 mole) in 20 ml of acetic acid was treated with gaseous chlorine (0.01 mole) at room temperature. The reaction mixture was then heated to reflux for about one hour, cooled to room temperature, diluted with 20 ml of water, the pH adjusted with 50% NaOH solution to 7.0 and the reaction mixture extracted with chloroform. The chloroform extract was concentrated to yield maltol which was recrystallized from methanol to give the pure product (56%), mp 159.5°-160.5° C.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a 4-neck round bottom flask equipped with a thermometer, a condensor and two addition funnels was charged 50 ml of tetrahydrofuran and 50 ml of water and the solution was cooled to 10° C. To this well stirred solution was added together in the two addition funnels bromine (0.20 mole) and 1(2-furyl)-1-ethanol (0.09 mole). The temperature of the reaction was maintained at 15° C. throughout the double addition. The reaction mixture was then heated to 75° C. for 10 hours. Maltol was isolated by the procedure of Example 1 (53% yield).
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.09 mol
Type
reactant
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Maltol
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Maltol
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Reactant of Route 6
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